Tetrazolium Violet Formazan

Microbiology Electron Transport Chain NADH Pool Assay

Tetrazolium Violet Formazan (CAS 1719-72-8), also known as 3,5-Diphenyl-1-(1-naphthyl)formazan or Violet Tetrazolium Formazan, is the reduced, coloured end-product of the monotetrazolium salt Tetrazolium Violet (TV, CAS 1719-71-7). TV (2,5-diphenyl-3-(1-naphthyl)tetrazolium chloride, MW 384.86 g/mol) is a positively charged, cell-permeable redox indicator that forms a water-insoluble purple formazan upon reduction by cellular dehydrogenase activity, primarily via NADH-dependent electron transport.

Molecular Formula C23H18N4
Molecular Weight 350.4 g/mol
Cat. No. B11708696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolium Violet Formazan
Molecular FormulaC23H18N4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H/b26-23-,27-25?
InChIKeyAXEBHHNKLXVOET-KGKDJRRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolium Violet Formazan for Scientific Procurement: Chemical Identity and Baseline Characteristics


Tetrazolium Violet Formazan (CAS 1719-72-8), also known as 3,5-Diphenyl-1-(1-naphthyl)formazan or Violet Tetrazolium Formazan, is the reduced, coloured end-product of the monotetrazolium salt Tetrazolium Violet (TV, CAS 1719-71-7) . TV (2,5-diphenyl-3-(1-naphthyl)tetrazolium chloride, MW 384.86 g/mol) is a positively charged, cell-permeable redox indicator that forms a water-insoluble purple formazan upon reduction by cellular dehydrogenase activity, primarily via NADH-dependent electron transport . The formazan product (MW 350.42, C23H18N4) exhibits characteristic absorption peaks between 400 and 600 nm with a shoulder at ~550 nm and is used as a direct spectrophotometric endpoint in metabolic activity, viability, and phenotypic profiling assays [1]. Unlike second-generation water-soluble tetrazolium salts (XTT, MTS, WST-1), the water-insoluble nature of Tetrazolium Violet Formazan makes it particularly suited for applications requiring localized, precipitated staining—including histochemistry, agar-based colony and plaque assays, and the Biolog phenotypic microarray platform .

Why Generic Substitution of Tetrazolium Violet Formazan Fails: A Comparator-Based Rationale


Tetrazolium Violet and its formazan product cannot be freely interchanged with other tetrazolium salts such as MTT, INT, XTT, or tetrazolium red without risking significant experimental divergence. Critically, the reduction site of TV within the bacterial electron transport chain (ETC) is condition-dependent and menaquinone-specific, whereas preliminary evidence indicates that other tetrazolium salts are reduced at different sites within the ETC, leading to fundamentally different biochemical interpretations when these salts are used as metabolic indicators [1]. MTT produces an intracellular, crystalline formazan that requires organic solvent solubilization and is reduced by both mitochondrial and plasma membrane reductases, complicating localization [2]. XTT and MTS generate water-soluble formazans that diffuse into the medium, precluding spatial localization entirely [3]. Tetrazolium red and tetrazolium violet, though both used in plaque assays, exert differential, family-specific suppression of bacteriophage titers at identical concentrations, demonstrating that even closely related monotetrazolium salts are not functionally interchangeable [4]. The quantitative evidence below establishes where TV-derived formazan offers verifiable differentiation.

Tetrazolium Violet Formazan: Quantitative Differentiation Evidence Against Comparator Tetrazolium Salts


Menaquinone-Dependent Reduction Site Specificity in Bacteria vs. Other Tetrazolium Salts

In Lactococcus lactis, Tetrazolium Violet (TV) reduction during the plate test was found to be strictly dependent on menaquinones, with membrane NADH dehydrogenases NoxA and/or NoxB partially involved in electron transfer to menaquinones. In contrast, during the liquid resting-cell test, TV was directly reduced by NoxA/NoxB in the inner membrane, making reduction quantitatively coupled to the intracellular NADH pool [1]. Critically, preliminary results using other tetrazolium salts in the same plate test system showed that the reduction sites depended on the specific salt used, establishing that TV reports on a biochemically distinct node in the ETC compared to other tetrazolium indicators [1]. This mechanistic specificity enabled two differentiated applications from a single compound: menaquinone biosynthesis mutant screening via the plate test and intracellular NADH pool determination via the liquid test [1].

Microbiology Electron Transport Chain NADH Pool Assay

Improved Respiration Rate Estimation: 50–70% Reduction in Variability vs. Traditional ETS Assay

A TV-based respiration rate estimation method, which measures formazan production in homogenates with natural substrate levels (1 h incubation at 40°C), was compared head-to-head against the traditional ETS assay (Vmax under saturated NADH/NADPH conditions) [1]. Across macrozooplankton species from Swedish coastal waters, representing different taxonomic and trophic groups, the respiration/ETS (R/ETS) ratio ranged from 1.1 to 2.9 with the TV method. Both inter- and intra-specific variability in this ratio were reduced by 50–70% compared with the traditional ETS assay [1]. The method was further validated in natural waters covering a wide range of respiration rates and trophic conditions, confirming its robustness as a simple, field-compatible technique [1].

Marine Biology Respiration Rate ETS Activity

Bacteriophage Plaque Assay: Differential Family-Specific Titre Suppression vs. Tetrazolium Red

A direct comparison of tetrazolium violet and tetrazolium red dyes incorporated into plaque assay medium at 300 μg/ml was conducted across eight bacteriophages from six families (Cystoviridae, Leviviridae, Microviridae, Myoviridae, Podoviridae, Siphoviridae) [1]. At 300 μg/ml, both Podoviridae (P22) and Siphoviridae (Denver, T1, VD13) members were suppressed by either one or both dyes, while representatives of the other four families were not suppressed [1]. At the reduced concentrations of 150 and 50 μg/ml, no suppression of Podoviridae or Siphoviridae titres was observed with either dye [1]. The affected families share a common structural feature (dsDNA genomes with noncontractile tails), providing a structure-based criterion for dye selection [1].

Virology Bacteriophage Plaque Assay Viral Quantification

Anticancer Activity: G0/G1 Cell Cycle Arrest and p53-Mediated Apoptosis in Glioma Cells

Tetrazolium violet (TV) demonstrated dose- and time-dependent growth inhibition in C6 rat glioma cells at 5–15 μM over 24–72 h, resulting in G0/G1 phase arrest as determined by flow cytometry [1]. At 15 μM for 24 h, TV treatment produced a significant increase in caspase-3 activity (measured by colorimetric assay) and a dramatic up-regulation of p53 protein accompanied by an increased Bax/Bcl-2 ratio, indicating p53-mediated apoptotic pathway activation rather than necrosis [1]. In C127 mouse breast tumor cells, TV additionally induced G2 phase arrest and apoptosis via caspase-8 activation and Fas/FasL up-regulation, with cell proliferation inhibition confirmed by MTT assay [2]. These antitumor properties, while not a direct comparator-based differentiation against other tetrazolium salts per se, represent a biological activity profile that is atypical among commonly used tetrazolium viability indicators.

Cancer Research Cell Cycle Arrest Apoptosis

Biolog Phenotype MicroArray Standardization: TV as the Platform-Defining Redox Dye

Tetrazolium violet is the integral redox dye incorporated into the Biolog phenotype microarray platform, a commercial 96-well microtiter plate system used globally for metabolic fingerprinting of bacterial isolates and microbial communities [1]. In Biolog GN/GP/EcoPlates, the reduction of TV to its purple formazan is the colorimetric endpoint for substrate utilization; the formation of purple colour indicates a positive reaction with the rate of colour development proportional to metabolic flux through NADH generation [2]. The platform's entire interpretive framework—including the community-level physiological profiling (CLPP) methodology—is calibrated against TV's specific reduction kinetics and absorbance characteristics [3]. Substitution with other tetrazolium salts (e.g., INT, which is used as the dye for filamentous fungi Biolog plates, or MTT) would invalidate comparison with the extensive body of published Biolog data .

Microbial Ecology Metabolic Fingerprinting Phenotype MicroArray

Water-Insoluble Formazan: Spatial Localization Advantage vs. Soluble-Formazan Tetrazolium Salts

Tetrazolium Violet is classified as a monotetrazolium salt that forms water-insoluble formazans upon reduction, in contrast to second-generation tetrazolium salts such as XTT and MTS that produce water-soluble formazans . This water insolubility enables the precipitated formazan to remain localized at the site of reduction, making TV suitable for: (a) histochemical enzyme localization in tissue sections, (b) staining of bacterial colonies on solid agar for enumeration, (c) plaque visualization in bacteriophage assays, and (d) Biolog plate well-based metabolic fingerprinting where localization of the colour signal to individual wells is essential [1]. MTT also produces a water-insoluble formazan, but MTT formazan forms intracellular needle-like crystals that require organic solvent (DMSO or acidified isopropanol) solubilization prior to spectrophotometric reading, adding workflow complexity and precluding real-time kinetic monitoring [2]. XTT and MTS formazans are water-soluble but diffuse freely, losing spatial information [2].

Histochemistry Colony Staining Spatial Localization

Tetrazolium Violet Formazan: Best Application Scenarios for Scientific and Industrial Procurement


Microbial Metabolic Fingerprinting on the Biolog Phenotype MicroArray Platform

Tetrazolium Violet is the standard and irreplaceable redox dye for Biolog bacterial phenotype microarrays (GN, GP, EcoPlate). Its formazan product generates the purple colour endpoint that defines substrate utilization in all 96 wells. Procurement of TV is essential for laboratories conducting community-level physiological profiling (CLPP) of environmental microbial communities, clinical isolate identification, or metabolic phenotyping of mutant libraries, as the entire Biolog interpretive database is calibrated against TV reduction kinetics [1]. Substitution with any other tetrazolium salt invalidates data comparability with the published Biolog literature [2].

Intracellular NADH Pool Determination and Menaquinone Biosynthesis Screening in Bacteria

As demonstrated by Tachon et al. (2009), TV uniquely enables two distinct bacterial assays from a single reagent: (a) the liquid resting-cell test for direct quantification of intracellular NADH pool levels, where TV reduction by NoxA/NoxB is quantitatively coupled to NADH availability; and (b) the plate test for screening mutants defective in menaquinone biosynthesis, where TV reduction is strictly menaquinone-dependent [1]. No other tetrazolium salt has been mechanistically validated for this dual application in Lactococcus lactis or related Gram-positive bacteria. This makes TV the reagent of choice for laboratories studying bacterial respiratory chain genetics, metabolic engineering of lactic acid bacteria, or electron transport chain inhibitor screening [1].

In Situ Respiration Rate Estimation in Marine and Freshwater Ecology

The TV-based respiration rate method developed by Båmstedt (2000) provides a 50–70% reduction in R/ETS ratio variability compared to the traditional saturated-substrate ETS assay, making it the preferred reagent for field studies where close correlation with ambient respiration rate is critical [1]. The method is validated across macrozooplankton species and natural waters spanning wide trophic gradients, requires only standard spectrophotometric equipment, and is documented as simple, inexpensive, and suitable for fieldwork [1]. Procurement of TV for this application directly supports improved data quality in marine ecological monitoring, environmental impact assessment, and climate change research on aquatic respiration [1].

Bacteriophage Plaque Visualization at Validated Non-Suppressive Concentrations

Tetrazolium Violet at ≤150 μg/ml provides effective plaque visualization in double-agar overlay assays without suppressing Podoviridae or Siphoviridae titres, as established by the direct comparative study of Hurst et al. (1994) across six bacteriophage families [1]. For phages with dsDNA genomes and noncontractile tails (Podoviridae, Siphoviridae), the validated concentration ceiling of 150 μg/ml is critical for accurate titre determination. Laboratories performing phage enumeration, phage therapy research, or environmental virology should procure TV for plaque staining with the documented safe concentration protocol to avoid the titre artefacts reported at 300 μg/ml [1].

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